(S)-2-aminobutan-1-ol

Description

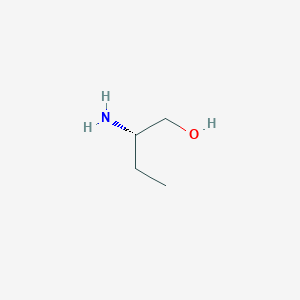

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPETKZIGVZRE-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5856-62-2 | |

| Record name | (+)-2-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-butanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-2-amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-BUTANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98JEM4YEBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-2-Aminobutan-1-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-aminobutan-1-ol, a chiral amino alcohol, is a critical building block in modern organic and medicinal chemistry. Its stereospecific nature makes it an invaluable intermediate in the asymmetric synthesis of complex molecules, most notably in the production of pharmaceuticals. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for property determination, and insights into its significant applications, particularly in drug development.

Core Physical and Chemical Properties

This compound is a clear, colorless to slightly yellow viscous liquid at room temperature.[1][2] Its bifunctional nature, possessing both an amine and a hydroxyl group, dictates its chemical reactivity and physical characteristics.

Physical Properties

The key physical constants of this compound are summarized in the table below, providing a consolidated reference for laboratory applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO | |

| Molecular Weight | 89.14 g/mol | |

| Appearance | Clear colorless to slightly yellowish viscous liquid | [1] |

| Boiling Point | 172-174 °C | |

| Melting Point | -2 °C (for the racemic mixture) | [3] |

| Density | 0.944 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4521 | |

| Specific Optical Rotation ([α]20/D) | +8.5° to +11.5° (neat) | [1][2] |

| Flash Point | 95 °C (203 °F) - closed cup | |

| Water Solubility | Completely miscible | [4] |

Chemical Identifiers

For unambiguous identification and data retrieval, the following chemical identifiers are provided.

| Identifier Type | Value | Reference(s) |

| CAS Number | 5856-62-2 | [2] |

| EC Number | 227-475-9 | |

| SMILES | CC--INVALID-LINK--CO | |

| InChI | 1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1 | |

| InChI Key | JCBPETKZIGVZRE-BYPYZUCNSA-N |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key properties of this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus : Small test tube, capillary tube (sealed at one end), thermometer, heating apparatus (e.g., Thiele tube or aluminum block heater), and mineral oil (for bath).[5][6]

-

Procedure :

-

Place a small amount (approx. 0.5 mL) of this compound into the small test tube.[5][6]

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heat the apparatus gently.[5] A stream of bubbles will be observed emerging from the capillary tube as trapped air and vapor escape.

-

Continue heating until a continuous and rapid stream of bubbles is observed, indicating the liquid is at its boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7]

-

Determination of Density

Density is calculated as the ratio of mass to volume.

-

Apparatus : Graduated cylinder (e.g., 10 mL), electronic balance.[8][9]

-

Procedure :

-

Measure and record the mass of a clean, dry graduated cylinder.[10]

-

Add a known volume (e.g., 5 mL) of this compound to the graduated cylinder. Record the exact volume.[9]

-

Measure and record the combined mass of the graduated cylinder and the liquid.[10]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.[11] For improved accuracy, repeat the measurement several times and average the results.[9]

-

Determination of Specific Optical Rotation

Optical rotation is a measure of the extent to which a chiral compound rotates plane-polarized light.

-

Apparatus : Polarimeter, polarimeter cell (tube, typically 1 dm), sodium D line light source (589 nm).[12]

-

Procedure :

-

Turn on the polarimeter and allow the lamp to warm up.[12]

-

Calibrate the instrument by filling the polarimeter cell with a blank solvent (if measuring a solution) and setting the reading to zero. For a "neat" measurement, this step is omitted, and the empty, clean cell is used for the zero reference.[13]

-

Carefully fill the polarimeter cell with neat this compound, ensuring no air bubbles are present.[13]

-

Place the cell in the polarimeter and record the observed optical rotation (α) in degrees. Note the temperature.

-

The specific rotation [α] is calculated using the formula for neat liquids: [α] = α / (l * d) where:

-

α = observed rotation

-

l = path length of the cell in decimeters (dm)

-

d = density of the liquid in g/mL.[14]

-

-

Chemical Properties and Applications

This compound is a stable, combustible liquid. It is a strong base and is corrosive, causing severe skin burns and eye damage. It is incompatible with strong oxidizing agents and acids.

Its primary utility stems from its chirality, making it a crucial intermediate for the synthesis of enantiomerically pure compounds.[4]

Role in Asymmetric Synthesis

As a chiral building block, this compound is instrumental in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. This is particularly vital in pharmacology, as different enantiomers of a drug can have vastly different biological activities.[4]

Synthesis of (S,S)-Ethambutol

The most prominent application of this compound is in the synthesis of the tuberculostatic drug (S,S)-ethambutol.[15][16] The (S,S)-enantiomer is significantly more potent than its other stereoisomers.[17] The synthesis involves a condensation reaction between two molecules of this compound and one molecule of 1,2-dichloroethane.[15][18]

Caption: Workflow for the synthesis of (S,S)-Ethambutol.

Logical Relationships of Key Properties

The interplay between the structural features and the observable properties of this compound is crucial for its application. The diagram below illustrates these relationships.

Caption: Logical map of this compound's properties.

Safety and Handling

This compound is classified as a corrosive and combustible liquid. It causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.[19] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from acids and strong oxidizing agents.

Conclusion

This compound is a cornerstone chiral intermediate with well-defined physical and chemical properties. Its significance is most pronounced in the pharmaceutical industry, where its stereochemistry is leveraged for the synthesis of potent therapeutics like (S,S)-ethambutol. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its safe and effective use in research and development.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. 5856-62-2 CAS | (S)-(+)-2-AMINO-1-BUTANOL | Alcohols | Article No. 01041 [lobachemie.com]

- 3. chemeo.com [chemeo.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. homesciencetools.com [homesciencetools.com]

- 12. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 13. m.youtube.com [m.youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Ethambutol synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. acgpubs.org [acgpubs.org]

- 18. CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride - Google Patents [patents.google.com]

- 19. 1-Amino-2-butanol | C4H11NO | CID 26107 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-2-Aminobutan-1-ol: A Technical Guide for Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and applications of the chiral building block, (S)-2-aminobutan-1-ol, a critical intermediate in pharmaceutical manufacturing.

Introduction

This compound is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure is of paramount importance in the development of enantiomerically pure drugs, where a specific stereoisomer is responsible for the desired therapeutic activity. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis methodologies, and its significant role in the production of the anti-tuberculosis agent, (S,S)-ethambutol.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, providing essential data for researchers and chemists.

| Property | Value |

| CAS Number | 5856-62-2 |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol |

| Appearance | Liquid |

| Boiling Point | 172-174 °C |

| Density | 0.944 g/mL at 25 °C |

| Optical Activity | [α]20/D +10°, neat |

| Synonyms | S-(+)-2-Amino-1-butanol, L-2-Aminobutanol |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is critical for its use in pharmaceutical applications. Both chemical and biosynthetic methods have been developed to produce this chiral intermediate with high purity.

Chemical Synthesis: Catalytic Hydrogenation of (S)-2-Aminobutyric Acid

A prevalent method for the chemical synthesis of this compound involves the catalytic hydrogenation of (S)-2-aminobutyric acid. This process offers high yields and good product quality.

Experimental Protocol:

-

Catalyst Preparation: A supported metal catalyst is prepared.

-

Dissolution and pH Adjustment: (S)-2-aminobutyric acid is dissolved in deionized water. The pH of the solution is adjusted to a range of 1-5.

-

Hydrogenation Reaction: The prepared catalyst is added to the solution. The reaction mixture is subjected to a hydrogen atmosphere at a pressure of 2-4 MPa and a temperature of 60-70 °C. The reaction proceeds for 4-10 hours until hydrogen uptake ceases.

-

Post-treatment: Following the reaction, the catalyst is separated from the reaction solution by filtration. The filtrate undergoes post-treatment to isolate the final product, this compound.[1]

Biosynthesis: Asymmetric Reductive Amination

A green and efficient alternative to chemical synthesis is the biosynthetic route utilizing engineered enzymes. One such method employs an engineered amine dehydrogenase for the asymmetric reductive amination of a prochiral ketone.

Experimental Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 1-hydroxybutan-2-one (B1215904) (prochiral substrate), an engineered amine dehydrogenase (e.g., from Sporosarcina psychrophila), a co-factor such as NADH, and an ammonia (B1221849) source (e.g., 1 M NH₄Cl/NH₃·H₂O buffer, pH 8.5).

-

Enzymatic Reaction: The reaction is initiated by the addition of the purified enzyme to the mixture. The reaction is carried out at 30°C with agitation for a specified period (e.g., 24 hours).

-

Reaction Monitoring and Termination: The progress of the reaction is monitored by HPLC. The reaction is terminated by acidifying the mixture to a pH below 2 using 5% H₂SO₄.

-

Purification: The product, this compound, is purified from the reaction supernatant using ion-exchange chromatography (e.g., with Dowex® 50WX8 resin). The column is washed with deionized water until a neutral pH is achieved, and the product is then eluted with an ammonium (B1175870) hydroxide (B78521) solution (e.g., 9% w/v). The final product is obtained after the evaporation of the solvent.

Application in Drug Development: Synthesis of (S,S)-Ethambutol

The primary application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of (S,S)-ethambutol, a first-line bacteriostatic agent for the treatment of tuberculosis.[2] The stereochemistry of the starting material is crucial, as the (S,S)-diastereomer of ethambutol (B1671381) exhibits the highest therapeutic activity, being approximately 500 times more potent than the (R,R)-diastereomer.[2]

Mechanism of Action and Signaling Pathway

While this compound itself is not the active pharmaceutical ingredient, its derivative, ethambutol, has a well-defined mechanism of action. Ethambutol targets the synthesis of the mycobacterial cell wall, a critical component for the survival of Mycobacterium tuberculosis.

Specifically, ethambutol inhibits the enzyme arabinosyl transferase.[3][] This enzyme is responsible for the polymerization of arabinose into arabinogalactan, a key component of the mycobacterial cell wall that links mycolic acids to the peptidoglycan layer.[3] By inhibiting this enzyme, ethambutol disrupts the formation of the cell wall, leading to increased permeability and making the bacterium susceptible to other drugs and osmotic stress, ultimately inhibiting its growth.[3][]

Experimental Workflow: Biosynthesis and Purification

The following diagram illustrates a typical workflow for the biosynthetic production and subsequent purification of this compound, as detailed in the experimental protocol section.

Conclusion

This compound is a vital chiral intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the anti-tuberculosis drug (S,S)-ethambutol. The development of efficient and stereoselective synthesis methods, including both chemical and biosynthetic routes, is crucial for the cost-effective production of this important pharmaceutical. Understanding the properties, synthesis, and applications of this compound is essential for researchers and professionals involved in drug development and manufacturing.

References

An In-depth Technical Guide to (S)-2-aminobutan-1-ol: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-aminobutan-1-ol is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a crucial building block for the synthesis of various enantiomerically pure compounds, most notably the antitubercular drug (S,S)-ethambutol. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis, chiral resolution, and analytical determination of enantiomeric purity are presented. Furthermore, this document includes visualizations of key experimental workflows to aid in the practical application of these methodologies.

Structure and Stereochemistry

This compound, also known as L-2-aminobutanol, is an organic compound with the chemical formula C₄H₁₁NO. Its structure consists of a four-carbon butane (B89635) backbone with an amino group (-NH₂) attached to the second carbon (C2) and a hydroxyl group (-OH) attached to the first carbon (C1).

The key feature of this molecule is the chiral center at the C2 carbon, which is bonded to four different groups: a hydrogen atom, an amino group, an ethyl group, and a hydroxymethyl group. This chirality gives rise to two enantiomers: this compound and (R)-2-aminobutan-1-ol. The "(S)" designation refers to the sinister (left-handed) configuration according to the Cahn-Ingold-Prelog priority rules. The stereochemistry of this compound is critical for its application in the synthesis of stereospecific pharmaceuticals.[1]

The structure can be represented in various ways:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below. This data is essential for its identification, handling, and use in synthetic procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO | [3][4] |

| Molecular Weight | 89.14 g/mol | [3][4] |

| CAS Number | 5856-62-2 | [2][3][4] |

| Appearance | Colorless to slightly yellow clear liquid | [3] |

| Boiling Point | 172-174 °C | [2] |

| Density | 0.944 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4521 | [2] |

| Optical Rotation ([α]20/D) | +10° (neat) | [2] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Solubility | Miscible with water | [5] |

Experimental Protocols

Detailed methodologies for the synthesis, resolution, and analysis of this compound are crucial for researchers in drug development and organic synthesis. The following sections provide in-depth experimental protocols.

Synthesis of this compound via Catalytic Hydrogenation

A common and efficient method for the stereoselective synthesis of this compound is the catalytic hydrogenation of the readily available chiral precursor, (S)-2-aminobutyric acid (L-2-aminobutyric acid).[2][3]

Protocol:

-

Preparation of the Reaction Mixture: In a high-pressure reactor, dissolve (S)-2-aminobutyric acid in deionized water to a concentration of 0.1-0.2 g/mL.[3]

-

pH Adjustment: Adjust the pH of the solution to 1-5 using an appropriate acid (e.g., hydrochloric acid or sulfuric acid).[2][3]

-

Catalyst Addition: Add a supported metal catalyst, such as ruthenium on carbon (Ru/C) or palladium on carbon (Pd/C). The catalyst loading is typically 0.05-0.5% of the weight of the (S)-2-aminobutyric acid.[2][3]

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 2-4 MPa and heat to 60-70 °C. Maintain these conditions with stirring for 4-10 hours, or until hydrogen uptake ceases.[2][3]

-

Work-up and Purification:

-

Cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate is then concentrated under reduced pressure to remove water.

-

The resulting concentrate is neutralized with a base (e.g., sodium hydroxide) and filtered to remove any inorganic salts.

-

The final product, this compound, is obtained by distillation of the filtrate under reduced pressure.[6]

-

Chiral Resolution of Racemic 2-aminobutan-1-ol (B80463)

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-aminobutan-1-ol. This is often achieved by diastereomeric salt formation using a chiral resolving agent, such as L-(+)-tartaric acid.[7]

Protocol:

-

Salt Formation:

-

Dissolve racemic 2-aminobutan-1-ol in a suitable solvent, such as methanol (B129727) or ethanol.

-

Slowly add a solution of L-(+)-tartaric acid (approximately 0.5 to 1.0 molar equivalent) in the same solvent while stirring. The reaction is exothermic and may require cooling.[7]

-

Stir the mixture at an elevated temperature (e.g., 60-65 °C) to ensure complete dissolution.[4]

-

-

Crystallization:

-

Cool the solution slowly to room temperature or below (e.g., 0-5 °C) to induce crystallization of the diastereomeric salt of this compound and L-(+)-tartaric acid. Seeding with a small crystal of the desired salt can facilitate crystallization.[4]

-

Allow the crystallization to proceed for several hours to maximize the yield.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the other diastereomer.

-

Dry the crystals.

-

-

Liberation of the Free Amine:

-

Dissolve the dried diastereomeric salt in water.

-

Add a base, such as sodium hydroxide (B78521) or calcium hydroxide, to the solution until the pH is between 11 and 13.[7] This will deprotonate the amino group and precipitate the tartrate salt.

-

Filter the mixture to remove the insoluble tartrate salt.

-

The aqueous filtrate containing this compound is then subjected to distillation under reduced pressure to isolate the pure enantiomer.[7]

-

Determination of Enantiomeric Purity by HPLC

The enantiomeric purity of this compound is a critical quality attribute. A common method for its determination is High-Performance Liquid Chromatography (HPLC) after derivatization with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This converts the enantiomers into diastereomers that can be separated on a standard achiral column.

Protocol:

-

Sample Preparation:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetone (B3395972) or acetonitrile).

-

Prepare the sample to be analyzed at a similar concentration.

-

-

Derivatization:

-

To an aliquot of the sample or standard solution, add a solution of Marfey's reagent in acetone.

-

Add a buffer solution (e.g., sodium bicarbonate) to maintain a basic pH.

-

Heat the mixture (e.g., at 40 °C) for a specified time (e.g., 1 hour) to ensure complete reaction.

-

After cooling, neutralize the reaction mixture with an acid (e.g., hydrochloric acid).

-

-

HPLC Analysis:

-

Column: Standard C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., trifluoroacetic acid) is typically used.

-

Detection: UV detection at a wavelength where the dinitrophenyl group of the derivative absorbs strongly (e.g., 340 nm).

-

Injection: Inject the derivatized sample onto the HPLC system.

-

-

Data Analysis:

-

The two diastereomeric derivatives will elute at different retention times.

-

Integrate the peak areas of the two diastereomers.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

-

Biological Significance and Applications

The primary significance of this compound lies in its role as a key chiral intermediate in the pharmaceutical industry.

-

Synthesis of Ethambutol (B1671381): this compound is an essential building block for the synthesis of the (S,S)-diastereomer of ethambutol, a first-line bacteriostatic agent used in the treatment of tuberculosis.[8] The stereochemistry of the starting material is crucial, as the other stereoisomers of ethambutol have significantly lower activity and higher toxicity.

-

Chiral Auxiliaries and Ligands: Due to its chiral nature and the presence of both amino and hydroxyl functional groups, this compound and its derivatives can be used as chiral auxiliaries or ligands in asymmetric synthesis to control the stereochemical outcome of chemical reactions.

-

Potential Biological Activity: While primarily used as a synthetic intermediate, some studies have suggested potential biological activities for amino alcohols. For instance, L-2-aminobutanol has been investigated as a potential inhibitor of L-fucosidases, which are enzymes involved in various biological processes.[6] However, this area requires further research to establish any direct and significant signaling pathway involvement.

Conclusion

This compound is a valuable chiral molecule with a well-established role in the stereoselective synthesis of pharmaceuticals. A thorough understanding of its structure, properties, and the experimental protocols for its preparation and analysis is fundamental for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. The methodologies outlined in this guide provide a solid foundation for the synthesis and quality control of this important chiral building block. Future research may further elucidate its potential direct biological activities, expanding its applications beyond its current primary use as a synthetic intermediate.

References

- 1. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. USRE29588E - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. US3553257A - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]

- 7. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of (S)-2-aminobutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amino alcohol, (S)-2-aminobutan-1-ol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a conceptual workflow for spectroscopic analysis.

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its stereochemistry plays a crucial role in its biological activity, making accurate spectroscopic characterization essential. This guide consolidates the publicly available spectroscopic data for this compound to serve as a reliable reference for researchers.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured and easily comparable format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.568 | dd | H on C1 |

| 3.280 | dd | H on C1 |

| 2.734 | m | H on C2 |

| 1.440 | m | H on C3 |

| 1.289 | m | H on C3 |

| 0.938 | t | H on C4 |

Solvent: CDCl₃, Instrument Frequency: 399.65 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 66.2 | C1 |

| 55.5 | C2 |

| 25.9 | C3 |

| 10.8 | C4 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the O-H, N-H, and C-H bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description |

| 3300-3500 (broad) | O-H and N-H stretching |

| 2850-2970 | C-H stretching |

| 1590-1650 | N-H bending |

| 1050-1150 | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of 2-aminobutan-1-ol (B80463) shows characteristic fragmentation patterns.

Table 4: Key Mass Spectrometry Data (EI) for 2-aminobutan-1-ol [2]

| m/z | Relative Intensity (%) | Assignment |

| 89 | Low | Molecular Ion [M]⁺ |

| 58 | 99.99 | [M - CH₂OH]⁺ |

| 41 | 32.53 | [C₃H₅]⁺ |

| 60 | 17.77 | [M - C₂H₅]⁺ |

| 42 | 16.77 | [C₂H₄N]⁺ |

| 30 | 13.91 | [CH₄N]⁺ |

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These are based on generally accepted practices for the analysis of small organic molecules.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard 1D proton

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 16 ppm

-

Reference: Tetramethylsilane (TMS) at 0 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled ¹³C

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 200-240 ppm

-

Reference: CDCl₃ solvent peak at 77.16 ppm

IR Spectroscopy

Sample Preparation (Neat Liquid/Film):

-

Place one to two drops of neat this compound directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to create a thin film of the liquid between the plates.

Instrument Parameters (FTIR):

-

Technique: Transmission (thin film)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

Mass Spectrometry

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Further dilute the stock solution as necessary to be within the linear range of the instrument.

Instrument Parameters (GC-MS with Electron Ionization):

-

Gas Chromatograph (GC):

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A suitable capillary column for the analysis of polar compounds (e.g., a wax or mid-polar phase column).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

-

Mass Spectrometer (MS): [2]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Synthesis of Enantiopure (S)-2-Aminobutan-1-ol: A Technical Guide

Introduction

Enantiomerically pure (S)-2-aminobutan-1-ol is a crucial chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the first-line anti-tuberculosis drug, ethambutol. The stereochemistry at the C2 position is critical for the drug's efficacy and safety, necessitating robust and efficient synthetic routes to the (S)-enantiomer with high enantiopurity. This technical guide provides an in-depth overview of the principal synthesis pathways for enantiopure this compound, targeting researchers, scientists, and professionals in drug development. The guide details various methodologies, including chiral pool synthesis, enzymatic resolutions, and asymmetric synthesis, presenting quantitative data in structured tables for comparative analysis and providing detailed experimental protocols for key methods.

Chiral Pool Synthesis from L-Threonine

L-threonine, a naturally occurring amino acid, serves as an inexpensive and readily available chiral starting material for the synthesis of this compound. This approach leverages the inherent stereochemistry of the starting material to produce the target molecule. The synthesis proceeds via the intermediate (S)-2-aminobutyric acid.

Synthesis of (S)-2-Aminobutyric Acid from L-Threonine

The initial step involves the conversion of L-threonine to (S)-2-aminobutyric acid. This can be achieved through a two-step enzymatic process involving deamination and subsequent amination.[1][2]

Reduction of (S)-2-Aminobutyric Acid to this compound

The carboxylic acid functionality of (S)-2-aminobutyric acid is then reduced to the corresponding primary alcohol. This can be accomplished through catalytic hydrogenation under high pressure.[3]

Experimental Protocol: Catalytic Hydrogenation of (S)-2-Aminobutyric Acid [3]

-

Reaction Setup: In a high-pressure reactor, add (S)-2-aminobutyric acid (e.g., 70 g), water (300 g), 98% concentrated sulfuric acid (34 g), and a ruthenium on carbon catalyst (e.g., 20 g).

-

Hydrogenation: Seal the reactor and purge with nitrogen. Introduce hydrogen gas and maintain the pressure between 9-15 MPa. Heat the reaction mixture to a temperature between 70°C and 140°C with stirring.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) until the (S)-2-aminobutyric acid is completely consumed.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and filter to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove about half of the water. Neutralize the solution with a base (e.g., NaOH) to a pH of 6.8-7.2. Add ethanol (B145695) to precipitate the inorganic salts and remove them by centrifugation. The supernatant is then concentrated under reduced pressure to remove the ethanol. The crude this compound is purified by vacuum distillation.

Enzymatic Synthesis and Resolution

Biocatalysis offers highly selective and environmentally benign routes to enantiopure compounds. For this compound, both asymmetric synthesis and kinetic resolution are effective enzymatic strategies.

Asymmetric Reductive Amination of 1-Hydroxybutan-2-one (B1215904)

A highly efficient method for the direct synthesis of this compound is the asymmetric reductive amination of the prochiral ketone, 1-hydroxybutan-2-one, using an engineered amine dehydrogenase (AmDH). This method can achieve high conversions and excellent enantioselectivity.[4]

Experimental Protocol: Asymmetric Reductive Amination [4]

-

Reaction Mixture: In a suitable vessel, prepare a reaction mixture containing 1 M NH4Cl/NH3·H2O buffer (pH 8.5), 1 mM NAD+, 100 mM glucose, 2 mg/ml glucose dehydrogenase (for cofactor regeneration), the engineered amine dehydrogenase, and 1-hydroxybutan-2-one (e.g., 100-200 mM).

-

Reaction Conditions: Incubate the reaction mixture at 30°C with agitation (e.g., 220 rpm) for 24 hours.

-

Monitoring and Work-up: Monitor the reaction progress by HPLC. Upon completion, terminate the reaction by acidifying the mixture to pH < 2 with 5% H2SO4.

-

Purification: Centrifuge the mixture to remove any precipitates. The supernatant containing the product can be purified by ion-exchange chromatography.

Kinetic Resolution of Racemic 2-Aminobutan-1-ol (B80463)

Kinetic resolution is a widely used technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted. Penicillin G acylase can be used for the enantioselective hydrolysis of N-phenylacetyl-(S)-2-aminobutan-1-ol.[5]

Experimental Protocol: Kinetic Resolution with Penicillin G Acylase

-

Substrate Preparation: Synthesize N-phenylacetyl-2-aminobutanol by reacting racemic 2-aminobutan-1-ol with methyl phenylacetate.

-

Enzymatic Hydrolysis: Dissolve the racemic N-phenylacetyl-2-aminobutanol in water, adjusting the pH to 7.8 with ammonia. Add immobilized penicillin G acylase.

-

Reaction Conditions: Stir the mixture at 40°C.

-

Monitoring: Monitor the hydrolysis of the (S)-enantiomer by HPLC. It is crucial to stop the reaction at approximately 40% conversion to achieve high enantiomeric excess of the remaining (R)-N-phenylacetyl-2-aminobutanol and the produced this compound.

-

Product Isolation: After the reaction, separate the enzyme. The aqueous solution contains this compound and the unreacted (R)-N-phenylacetyl-2-aminobutanol. This compound can be recovered from the aqueous phase after extraction of the (R)-amide.

Chemical Resolution of Racemic 2-Aminobutan-1-ol

Classical chemical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. L-(+)-tartaric acid is a commonly used resolving agent for racemic 2-aminobutan-1-ol.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid [6]

-

Salt Formation: Dissolve racemic 2-aminobutan-1-ol in a minimal amount of a suitable solvent (e.g., ethanol). In a separate flask, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in the same solvent, with gentle heating if necessary. Add the tartaric acid solution to the amine solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. If no crystals form, scratching the inside of the flask or seeding with a small crystal of the desired diastereomeric salt can initiate crystallization.

-

Isolation of Diastereomeric Salt: Collect the crystalline precipitate, which is the less soluble this compound-L-(+)-tartrate salt, by vacuum filtration. Wash the crystals with a small amount of cold solvent.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base (e.g., 2M NaOH) to raise the pH to >12.

-

Extraction and Purification: Extract the liberated this compound with an organic solvent (e.g., diethyl ether). Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the product by distillation.

Biosynthesis in Saccharomyces cerevisiae

A novel and green approach for the synthesis of this compound is its production in a whole-cell biocatalyst system, such as Saccharomyces cerevisiae (baker's yeast). This method involves engineering the yeast's metabolic pathways to convert an endogenous starting material, L-threonine, into the desired product through a series of enzymatic steps.[1][7] This in vivo synthesis is a promising sustainable alternative, although currently, the reported yields are low.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis pathways of enantiopure this compound.

Table 1: Chiral Pool Synthesis from L-Threonine

| Method | Starting Material | Reducing Agent/Catalyst | Yield | Enantiomeric Excess (e.e.) | Purity | Reference |

| Catalytic Hydrogenation | (S)-2-Aminobutyric Acid | H₂ / Ruthenium on Carbon | 86% | >99% | 99.8% (GC) | [3] |

Table 2: Enzymatic Synthesis and Resolution

| Method | Substrate | Enzyme | Conversion | Yield | Enantiomeric Excess (e.e.) | Reference |

| Asymmetric Reductive Amination | 1-Hydroxybutan-2-one | Engineered Amine Dehydrogenase | 91-99% | - | >99% | [4] |

| Kinetic Resolution | Racemic N-phenylacetyl-2-aminobutanol | Penicillin G Acylase | ~40% | 70% (for S-isomer) | >99% | [5] |

Table 3: Chemical Resolution

| Method | Resolving Agent | Yield of Diastereomeric Salt | Final Yield of (S)-isomer | Enantiomeric Purity | Reference |

| Fractional Crystallization | L-(+)-Tartaric Acid | High | - | High | [6] |

Signaling Pathways and Experimental Workflows

Synthesis from L-Threonine

Caption: Chiral pool synthesis of this compound from L-threonine.

Enzymatic Asymmetric Reductive Amination

Caption: Enzymatic synthesis of this compound.

Kinetic Resolution Workflow

References

- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN105061224A - Synthetic method of L-2-aminobutanol - Google Patents [patents.google.com]

- 4. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Commercial Suppliers and Pricing for (S)-2-aminobutan-1-ol: A Technical Guide

(S)-2-aminobutan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, pricing, and key applications in research and drug development, with a focus on its role as a precursor to the anti-tuberculosis drug ethambutol (B1671381).

Commercial Availability and Pricing

This compound is readily available from a range of chemical suppliers catering to research and bulk manufacturing needs. The pricing is influenced by the purity, quantity, and the supplier. For research purposes, it is typically sold in quantities ranging from grams to kilograms, with purity levels generally exceeding 95%.

| Supplier | Purity | Quantity | Price (USD) |

| Molport | ≥95% | 1 g | ~$11.55 |

| ≥95% | 5 g | ~$21.95 | |

| 98% | 25 g | ~$12.00 | |

| 98% | 100 g | ~$37.00 | |

| 98% | 500 g | ~$98.00 | |

| Fisher Scientific (TCI America) | ≥98.0% | 1 mL | ~$61.51 |

| ≥98.0% | 5 mL | ~$156.59 | |

| ChemScene | ≥98% | - | Contact for pricing |

| Sigma-Aldrich | ≥98% | - | Contact for pricing |

| Loba Chemie | 98% | - | Contact for pricing |

| Pharmaffiliates | - | - | Login for pricing |

Note: Prices are approximate and subject to change. Shipping and handling fees may apply. It is recommended to visit the supplier's website for the most current pricing and availability.

Role in Drug Development

The primary application of this compound in drug development is as a key chiral intermediate in the synthesis of ethambutol. Ethambutol is a first-line bacteriostatic anti-tuberculosis agent. The specific stereoisomer, (S,S)-ethambutol, is the active form of the drug, highlighting the importance of the chirality of its precursor, this compound.

Beyond ethambutol, this compound's structure makes it a valuable starting material for the synthesis of other chiral molecules and potential drug candidates. Its amino and alcohol functional groups allow for a variety of chemical modifications to generate diverse molecular scaffolds.

Additionally, some sources suggest that L-2-aminobutanol, a synonym for this compound, has potential applications as an inhibitor of L-fucosidases. Fucosidases are enzymes involved in the cleavage of fucose residues from glycoconjugates, and their inhibition is a target for therapeutic intervention in various diseases, including cancer and inflammation. However, detailed experimental protocols for this specific application are not widely published.

Experimental Protocols

The following protocols detail the synthesis of this compound and its subsequent use in the synthesis of ethambutol.

Synthesis of this compound via Resolution of Racemic 2-aminobutanol

This method involves the separation of the desired (S)-enantiomer from a racemic mixture of 2-aminobutanol using a chiral resolving agent, such as L-(+)-tartaric acid.

Materials:

-

Racemic 2-aminobutanol

-

L-(+)-tartaric acid

-

Distilled water

-

Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Methanol

-

Ice bath

Procedure:

-

Salt Formation: Dissolve L-(+)-tartaric acid in distilled water. In a separate flask, dissolve racemic 2-aminobutanol in methanol.

-

Slowly add the tartaric acid solution to the 2-aminobutanol solution with constant stirring. The diastereomeric salts will begin to precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Isolation of the Diastereomeric Salt: Collect the precipitated salt by filtration and wash with cold methanol. The solid obtained is the L-(+)-tartrate salt of this compound.

-

Liberation of the Free Amine: Dissolve the collected salt in a minimal amount of distilled water.

-

Add a base (NaOH, NaHCO₃, or Na₂CO₃) to the solution until the pH reaches 11-13. This will neutralize the tartaric acid and liberate the free this compound.

-

Extraction and Purification: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain this compound.

Synthesis of Ethambutol from this compound

This protocol describes the condensation of this compound with 1,2-dichloroethane (B1671644) to form ethambutol.

Materials:

-

This compound

-

1,2-dichloroethane

-

Sodium hydroxide (optional, for some variations of the synthesis)

-

Ethanol

-

Hydrochloric acid (HCl) in ethanol

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, add an excess of this compound.

-

Addition of 1,2-dichloroethane: Heat the this compound to approximately 110°C. Slowly add 1,2-dichloroethane to the heated solution over a period of about 2 hours, maintaining the temperature between 110°C and 140°C.

-

Reaction Completion: After the addition is complete, continue to heat the reaction mixture for several hours to ensure the reaction goes to completion.

-

Work-up and Product Isolation: Cool the reaction mixture to about 70°C and add absolute ethanol.

-

Slowly cool the solution to around 30°C.

-

Salt Formation: Add an ethanolic solution of hydrochloric acid to adjust the pH to 3-3.5. This will precipitate ethambutol dihydrochloride.

-

Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain ethambutol dihydrochloride.

Visualizations

Workflow for the Synthesis of Ethambutol

The following diagram illustrates the key steps in the synthesis of ethambutol, starting from the resolution of racemic 2-aminobutanol.

Caption: Workflow for Ethambutol Synthesis.

This technical guide provides a foundational understanding of this compound for researchers, scientists, and drug development professionals. The provided information on its commercial availability, pricing, and detailed experimental protocols for its use in the synthesis of ethambutol should aid in the planning and execution of research and development projects involving this important chiral building block.

An In-depth Technical Guide to the Safety, Handling, and MSDS of (S)-2-aminobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for (S)-2-aminobutan-1-ol (CAS No: 5856-62-2). The information compiled is intended to support laboratory safety protocols and ensure the proper management of this chemical in a research and development environment. Data has been aggregated from multiple safety data sheets and chemical databases to provide a thorough overview.

Chemical Identification

This compound, also known as (S)-(+)-2-Amino-1-butanol, is a chiral compound used in various chemical syntheses.[1] It is important to note that while this guide focuses on the (S)-enantiomer, the toxicological profile is expected to be similar to the racemic mixture, (±)-2-amino-1-butanol (CAS No: 96-20-8).[2]

| Identifier | Value |

| IUPAC Name | (2S)-2-aminobutan-1-ol[3] |

| CAS Number | 5856-62-2 |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol [4] |

| Synonyms | (S)-(+)-2-Amino-1-butanol, L-2-Aminobutanol[1][5] |

| InChI Key | JCBPETKZIGVZRE-BYPYZUCNSA-N |

| SMILES | CC--INVALID-LINK--CO |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. It is a combustible liquid that is harmful if swallowed and causes severe skin burns and serious eye damage.[6][7] The substance is also recognized as being very toxic to aquatic life.[8][9]

Pictograms:

| GHS05 (Corrosion)[4] | GHS07 (Harmful) | GHS09 (Hazardous to the aquatic environment) |

|

|

|

|

Table 1: GHS Hazard and Precautionary Statements

| Code | Statement |

| Hazard Statements (H-Statements) | |

| H227 | Combustible liquid.[6][9] |

| H302 | Harmful if swallowed.[3][6][8] |

| H314 | Causes severe skin burns and eye damage.[3][4] |

| H318 | Causes serious eye damage.[4][6][8] |

| H400 | Very toxic to aquatic life.[8][9] |

| H411 | Toxic to aquatic life with long lasting effects.[9] |

| Precautionary Statements (P-Statements) | |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[5][6] |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[3][6][8] |

| P264 | Wash skin thoroughly after handling.[3][6][8] |

| P273 | Avoid release to the environment.[8][9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][6][8] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][8] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[3][5][6] |

| P391 | Collect spillage.[8] |

| P403+P235 | Store in a well-ventilated place. Keep cool.[5][6] |

| P405 | Store locked up.[5][6][8] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5][8] |

Physical and Chemical Properties

The substance is a colorless to yellow, hygroscopic liquid with an amine-like odor.[4][8]

Table 2: Physical and Chemical Properties of 2-aminobutan-1-ol

| Property | Value | Reference |

| Physical State | Liquid | [8] |

| Appearance | Colorless to Yellow Oil | [1][8] |

| Odor | Amine-like | [4] |

| Melting Point | -2 °C | [8] |

| Boiling Point | 172-178 °C | |

| Flash Point | 87 °C (188.6 °F) - closed cup | [8] |

| Auto-ignition Temperature | 379 - 389 °C | [8] |

| Density | 0.943 - 0.944 g/mL at 25 °C | |

| Solubility in Water | Miscible in all proportions at 20°C | [8] |

| Vapor Pressure | 58.1 Pa at 25 °C | [8] |

| logP (Octanol/Water Partition Coefficient) | -0.45 | [9] |

| Refractive Index (n20/D) | ~1.452 | |

| pH | 11.1 (0.1 M aqueous solution) | [2] |

Toxicological Information

The primary toxicological concerns are its harmful effects upon ingestion and its corrosive nature to skin and eyes.[2][4] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[4]

Table 3: Acute Toxicity Data

| Route | Species | Value | Reference |

| Oral LD50 | Rat (male and female) | 1,800 mg/kg | [9] |

-

Skin Corrosion/Irritation: Causes severe skin burns (Skin Corrosion Category 1B/1C).[3][4][8] Contact may cause inflammation, itching, blistering, and pain.[3]

-

Serious Eye Damage/Irritation: Causes serious eye damage (Eye Damage Category 1).[3][4][8] Contact can result in redness, pain, and severe damage.[3]

-

Germ Cell Mutagenicity: A bacterial reverse mutation assay (OECD TG 471) showed no positive responses, indicating a lack of genotoxic activity.[2]

-

Carcinogenicity: No data is available, but the substance is considered unlikely to be carcinogenic based on the lack of genotoxicity.[2][7]

-

Reproductive Toxicity: No data available.[7]

Experimental Protocols

Detailed experimental protocols for toxicological studies are not typically provided in standard safety data sheets. However, the key study cited for mutagenicity is the OECD Test Guideline 471: Bacterial Reverse Mutation Test .

Methodology Summary for OECD TG 471: This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations. In the cited study, concentrations up to 5000 µ g/plate of 2-aminobutanol were tested with and without metabolic activation.[2] The substance is added to a minimal medium, and the plates are incubated. A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to a negative control. For 2-aminobutanol, no such increase was observed.[2]

Handling, Storage, and Personal Protection

6.1. Safe Handling

-

Handle in a well-ventilated area or under a chemical fume hood.[8][10]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Use non-sparking tools and take precautionary measures against static discharge.[8][10]

-

Wash hands and any exposed skin thoroughly after handling.[3][6]

6.2. Storage

-

Keep containers tightly closed and sealed upright to prevent leakage.[6]

-

Incompatible Materials: Strong oxidizing agents, acids, aluminum, copper, and brass.[6][7]

Table 4: Exposure Controls and Personal Protective Equipment (PPE)

| Control | Specification | Reference |

| Engineering Controls | Use only under a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation. | [7][10] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield. Conforms to EN 166 (EU) or NIOSH (US). | [8] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and fire/flame resistant clothing. | [7][8] |

| Respiratory Protection | If exposure limits are exceeded or irritation occurs, use a full-face respirator with a suitable cartridge (e.g., type ABEK, EN14387). | [7][8] |

First Aid and Fire-Fighting Measures

7.1. First-Aid Measures

-

General Advice: Immediately call a POISON CENTER or doctor.[6] Show the safety data sheet to the medical professional.[5]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3][7][8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[6][7][9]

-

Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6][8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation.[3][8][9] If conscious, have the victim drink water (two glasses at most).[9]

7.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, water spray, or carbon dioxide (CO₂).[7]

-

Specific Hazards: The material is a combustible liquid.[7] Containers may explode when heated.[7]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][7]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.[6]

-

Chemical Stability: The substance is stable under recommended storage conditions.[6]

-

Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.[6][10]

-

Conditions to Avoid: Heat, flames, sparks, and sources of ignition.[6][7]

-

Incompatible Materials: Strong oxidizing agents, acids, and metals such as aluminum, copper, and brass.[6][7]

Disposal Considerations

Dispose of contents and container to an approved waste disposal facility in accordance with all applicable local, state, and federal regulations.[8] Do not allow the product to enter drains or waterways.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. aksci.com [aksci.com]

- 4. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. (S)-(+)-2-Amino-1-butanol - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of (S)-2-Aminobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-aminobutan-1-ol is a valuable chiral building block in the synthesis of various pharmaceuticals, most notably the antitubercular drug ethambutol. A thorough understanding of its thermodynamic properties and stability is crucial for process development, safety, and formulation in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the available data on the thermodynamic characteristics and stability profile of this compound. It includes a compilation of its physical and predicted thermodynamic properties, detailed descriptions of experimental protocols for their determination, and an assessment of its thermal stability and degradation.

Thermodynamic Properties

Physical Properties

A summary of the key physical properties for this compound and its racemic form is presented in Table 1.

Table 1: Physical Properties of 2-Aminobutan-1-ol

| Property | This compound | (±)-2-Amino-1-butanol | Source(s) |

| Molecular Formula | C₄H₁₁NO | C₄H₁₁NO | [1] |

| Molecular Weight | 89.14 g/mol | 89.14 g/mol | [1] |

| Melting Point | - | -2 °C | [2] |

| Boiling Point | 172-174 °C | 176-178 °C | [1] |

| Density | 0.944 g/mL at 25 °C | 0.943 g/mL at 25 °C | [1] |

| Flash Point | 95 °C (closed cup) | 87 °C (closed cup) | |

| Vapor Pressure | - | 0.15 mmHg | [3] |

Predicted Thermodynamic Data for (±)-2-Amino-1-butanol

The following table (Table 2) presents predicted thermodynamic data for the racemic mixture of 2-amino-1-butanol. These values serve as a useful estimation in the absence of experimental data for the (S)-enantiomer.

Table 2: Predicted Thermodynamic Properties of (±)-2-Amino-1-butanol

| Thermodynamic Property | Symbol | Predicted Value | Unit | Source |

| Standard Enthalpy of Formation (Ideal Gas) | ΔfH°(g) | -249.61 | kJ/mol | [4][5] |

| Standard Gibbs Free Energy of Formation (Ideal Gas) | ΔfG°(g) | -90.01 | kJ/mol | [4][5] |

| Enthalpy of Vaporization | ΔvapH | 51.43 | kJ/mol | [4][5] |

| Enthalpy of Fusion | ΔfusH | 11.88 | kJ/mol | [4][5] |

| Ideal Gas Heat Capacity (at 298.15 K) | Cp(g) | ~155 | J/mol·K | [4] |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in synthesis.

Thermal Stability

This compound is a combustible liquid with a flash point of 95 °C. It is stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area away from sources of ignition. Information from safety data sheets suggests that upon combustion, it may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

Incompatibilities

The compound is incompatible with strong oxidizing agents, acids, and metals. The amino group imparts basic properties, leading to exothermic reactions with acids.

Experimental Protocols

This section details the methodologies for the experimental determination of the key thermodynamic and stability properties of this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined experimentally using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of liquid this compound is weighed into a crucible.

-

Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

-

Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a known mass of water. The initial temperature of the water is recorded.

-

Ignition and Data Acquisition: The sample is ignited, and the temperature of the water is monitored until it reaches a maximum.

-

Calculation: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of combustion is then determined per mole of the substance.

The workflow for this process is illustrated in the following diagram:

Thermal Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful techniques to study thermal transitions and decomposition.

Methodology for DSC:

-

A small, accurately weighed sample of this compound is placed in an aluminum pan.

-

The pan and a reference pan (usually empty) are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

This allows for the determination of melting point, enthalpy of fusion, and heat capacity.

Methodology for TGA:

-

A sample is placed in a tared pan attached to a microbalance.

-

The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting data provides information on thermal stability and decomposition temperatures.

The logical relationship between these thermal analysis techniques is shown below:

Signaling Pathways and Biological Role

Extensive searches of scientific literature and databases did not reveal any established biological signaling pathways in which this compound directly participates. This is consistent with its primary application as a chiral synthon in organic chemistry. Its significance in a biological context is indirect, serving as a key precursor for the synthesis of pharmacologically active molecules like ethambutol. Therefore, a diagram of a signaling pathway is not applicable. Instead, the following diagram illustrates the logical relationship of its synthetic utility.

Conclusion

While a complete experimental thermodynamic profile for this compound is yet to be fully established in the literature, this guide provides a consolidated overview of its known physical properties, predicted thermodynamic data, and stability characteristics. The detailed experimental protocols described herein offer a roadmap for researchers to determine these crucial parameters. The primary role of this compound as a chiral building block in pharmaceutical synthesis is well-established, and a deeper understanding of its physicochemical properties will undoubtedly facilitate its broader and more efficient application in drug development and manufacturing. Further experimental investigation into the thermodynamic properties of the pure (S)-enantiomer is warranted to refine the data presented in this guide.

References

- 1. (S)-(+)-2-Amino-1-butanol = 98 5856-62-2 [sigmaaldrich.com]

- 2. 2-AMINO-1-BUTANOL | 96-20-8 [chemicalbook.com]

- 3. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. 1-Butanol, 2-amino- (CAS 96-20-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

Solubility of (S)-2-aminobutan-1-ol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-aminobutan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds, most notably the antituberculosis drug ethambutol. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides an overview of the known solubility characteristics of this compound, a detailed experimental protocol for the quantitative determination of its solubility, and a visualization of its biosynthetic pathway.

Solubility Profile of this compound

| Solvent Class | Solvent | Qualitative Solubility |

| Protic Solvents | Water | Completely miscible |

| Methanol | Slightly Soluble | |

| Ethanol | Good solubility noted in recrystallization processes | |

| Chlorinated Solvents | Chloroform | Sparingly Soluble |

The lack of extensive quantitative data underscores the importance of empirical determination for specific applications.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute in a liquid solvent. It involves preparing a saturated solution, separating a known mass or volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Drying oven

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the solid to settle. It is critical to maintain the temperature of the solution during this step.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, minimizing any temperature-induced precipitation. Attach a syringe filter to the pipette to remove any suspended solid particles.

-

Gravimetric Analysis:

-

Tare a clean, dry evaporating dish on the analytical balance.

-

Dispense the filtered supernatant into the evaporating dish and record the exact volume.

-

Carefully evaporate the solvent under a fume hood or in a rotary evaporator. For less volatile solvents, a vacuum oven at a controlled temperature may be necessary.

-

Once the solvent is completely removed, place the evaporating dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Record the final weight of the evaporating dish with the dried solute.

-

Data Calculation

The solubility can be expressed in various units. For example, to calculate the solubility in grams per 100 mL ( g/100 mL):

-

Mass of solute (g): (Weight of dish + solute) - (Weight of empty dish)

-

Volume of solvent (mL): The volume of the supernatant withdrawn

-

Solubility ( g/100 mL): (Mass of solute / Volume of solvent) x 100

Biosynthesis of this compound

Recent advancements in synthetic biology have enabled the biosynthesis of this compound in microorganisms like Saccharomyces cerevisiae.[1][2] This approach offers a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis. The pathway typically starts from the common amino acid L-threonine.

Caption: Biosynthetic pathway of this compound from L-threonine.

Logical Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound follows a logical experimental workflow. This workflow ensures that the conditions are well-controlled and the results are reproducible.

Caption: Experimental workflow for gravimetric solubility determination.

References

Historical context and discovery of (S)-2-aminobutan-1-ol

An In-depth Technical Guide on the Historical Context and Discovery of (S)-2-Aminobutan-1-ol

Introduction

This compound, a chiral amino alcohol, is a fundamentally important building block in modern organic synthesis, most notably as a critical intermediate in the production of the anti-tuberculosis drug, (S,S)-ethambutol.[1] This technical guide provides a comprehensive overview of the historical context surrounding the discovery and synthesis of this compound, detailed experimental protocols for its preparation, and a summary of its key quantitative data. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Historical Context and Discovery

The history of this compound is intrinsically linked to the global effort to combat tuberculosis. In the mid-20th century, extensive research was underway to discover new and effective antitubercular agents.[2]

In 1961, Wilkinson and colleagues reported the discovery of ethambutol (B1671381), a potent synthetic compound with significant activity against Mycobacterium tuberculosis.[2][3] Subsequent studies revealed that the biological activity of ethambutol is highly stereospecific. The (S,S)-enantiomer was found to be 200-500 times more potent than the (R,R)-enantiomer and 12 times more active than the meso form.[4] This discovery underscored the critical need for an efficient method to produce the enantiomerically pure precursor, this compound.

Early research focused on the synthesis of the racemic mixture of 2-aminobutan-1-ol (B80463), followed by chiral resolution to isolate the desired (S)-enantiomer. One of the early methods for synthesizing the racemate was reported by John B. Tindall, involving the condensation of 1-nitropropane (B105015) with formaldehyde (B43269) followed by reduction.[4][5]

A significant breakthrough in obtaining the enantiomerically pure form came in 1962 when A.M. Kritsyn and his team published a method for the direct synthesis of (S)-2-aminobutanol by the lithium aluminum hydride reduction of (S)-2-aminobutyric acid.[4] This provided a more direct route to the desired chiral intermediate.